molecular formula C6H4F6O2 B13618378 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester CAS No. 51097-63-3

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester

Cat. No.: B13618378
CAS No.: 51097-63-3
M. Wt: 222.08 g/mol
InChI Key: ZPHBFLZBUXUAED-UHFFFAOYSA-N
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Description

The compound 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester is a fluorinated ester characterized by a conjugated α,β-unsaturated carbonyl system. Its structure includes two trifluoromethyl groups at positions 3 and 4 of the butenoic acid backbone, with a methyl ester functional group. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it highly stable and resistant to hydrolysis compared to non-fluorinated analogs.

Properties

CAS No.

51097-63-3

Molecular Formula

C6H4F6O2

Molecular Weight

222.08 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate

InChI

InChI=1S/C6H4F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h2H,1H3

InChI Key

ZPHBFLZBUXUAED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Synthesis

One of the primary methods involves a Wittig-type reaction between 1,1,1-trifluoroacetone and methyl (triphenylphosphoranylidene)acetate under inert atmosphere conditions.

Procedure:

  • Methyl (triphenylphosphoranylidene)acetate (200 mmol) is suspended in n-pentane (300 mL) and cooled to −78 °C under dry argon.
  • Rapid addition of trifluoroacetone (33.6 g) is performed, followed by stirring at −78 °C for 3 hours.
  • The reaction mixture is then allowed to warm to room temperature overnight.
  • The precipitate is filtered, and pentane is distilled off using a distillation column.
  • The residue is distilled at atmospheric pressure on a rotary band column to isolate fractions containing the target product.

Outcome:

  • Four fractions were obtained boiling between 106–111 °C.
  • Purity assays ranged from 67% to 97.9% for the target compound.
  • The highest purity fractions (97.4% and 97.9%) weighed 8.9 g and 11.6 g respectively.
  • Product characterization was confirmed by mass spectrometry.
Parameter Value
Starting material (methyl (triphenylphosphoranylidene)acetate) 67.0 g (200 mmol)
Starting material (trifluoroacetone) 33.6 g
Solvent n-Pentane (300 mL)
Temperature −78 °C to room temperature
Atmosphere Dry argon
Reaction time 3 hours at −78 °C + overnight warming
Purity of final fractions 67% to 97.9%
Yield (approximate) Not explicitly stated; fraction weights given

Reference: ChemicalBook synthesis protocol, 2020

Iodide-Mediated Trifluoromethylation and Esterification

A patent (CN102911054A) describes a two-step preparation involving iodide-mediated trifluoromethylation of acrylate derivatives followed by esterification using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Step 1: Trifluoromethylation

  • Acrylate and trifluoromethylation reagent are dissolved in an organic solvent under nitrogen protection.
  • Zinc iodide is added, and the mixture is refluxed for 1–3 hours.
  • Molar ratio of acrylate: trifluoromethylation reagent: iodide is 1:2:2.
  • The reaction is quenched with water, dried, filtered, and purified by column chromatography to yield 4,4,4-trifluoro-2-iodobutyrate.

Step 2: Esterification

  • 4,4,4-trifluoro-2-iodobutyric acid is reacted with esters and DBU in dichloromethane at room temperature for 10–30 minutes.
  • After drying, 4,4,4-trifluoro-2-butenoate is obtained as a colorless liquid.

Advantages:

  • The solvent is easily recoverable and recyclable.
  • The process provides high product purity.
  • The reaction conditions are mild with good environmental compatibility.
Step Conditions Molar Ratios Reaction Time Product Yield (%) Notes
Trifluoromethylation Reflux under N2 in organic solvent Acrylate:CF3 reagent:iodide = 1:2:2 1–3 hours ~59 (for intermediate) Purified by chromatography
Esterification Room temperature in dichloromethane Acid:ester:DBU = 1:10:variable 10–30 minutes Not explicitly stated Produces 4,4,4-trifluoro-2-butenoate

Reference: CN102911054A patent, 2012

Comparative Notes on Preparation Routes

Feature Wittig Reaction Route Iodide-Mediated Trifluoromethylation Route
Starting Materials 1,1,1-Trifluoroacetone, methyl (triphenylphosphoranylidene)acetate Acrylate, trifluoromethylation reagent, zinc iodide
Reaction Atmosphere Dry argon Nitrogen protection
Temperature Range −78 °C to room temperature Reflux (organic solvent) / Room temperature (esterification)
Reaction Time 3 hours + overnight warming 1–3 hours (step 1); 10–30 minutes (step 2)
Purification Distillation and filtration Column chromatography
Product Purity Up to 97.9% High purity reported
Environmental Considerations Use of pentane solvent Solvent recovery and recyclability emphasized
Yield Not fully quantified, but fractions isolated Intermediate ~59% yield (for iodobutyrate)

Detailed Research Outcomes

  • The Wittig reaction method yields high purity methyl esters with well-characterized mass spectra confirming product identity.
  • The iodide-mediated trifluoromethylation method offers a scalable and environmentally friendlier approach with solvent recycling and mild conditions, suitable for industrial applications.
  • Both methods emphasize inert atmospheres to prevent side reactions involving moisture or oxygen.
  • The iodide method allows for structural variation by changing acrylate substituents, potentially tailoring product properties.

Summary Table of Key Preparation Data

Parameter Wittig Reaction Method Iodide-Mediated Method
Key Reagents 1,1,1-Trifluoroacetone, methyl (triphenylphosphoranylidene)acetate Acrylate, trifluoromethylation reagent, zinc iodide
Solvent n-Pentane Organic solvent (e.g., dichloromethane, trichloromethane)
Atmosphere Argon Nitrogen
Temperature −78 °C to RT Reflux and RT
Reaction Time 3 h + overnight 1–3 h (step 1), 10–30 min (step 2)
Purification Distillation, filtration Column chromatography
Product Purity Up to 97.9% High purity
Yield Fraction weights reported, yield not explicitly stated Intermediate yield ~59% for iodobutyrate intermediate
Environmental Impact Use of pentane Solvent recovery and recyclability

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentoxide, which is used in nucleophilic reactions to form esters . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound’s trifluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, binding affinity, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related fluorinated esters:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Properties
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester (Target) C₇H₅F₆O₂ 3-(trifluoromethyl), 4,4,4-trifluoro 244.11 Not provided High lipophilicity; strong electron-withdrawing effects; stable α,β-unsaturated ester
4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid methyl ester C₁₂H₁₀F₄O₂ 4-fluorophenyl 262.21 On request Aromatic substitution enhances π-π interactions; lower acidity than target compound
3-(3-Chlorophenyl)-4,4,4-trifluoro-2-methylbut-2-(E)-enoic acid methyl ester C₁₂H₁₀ClF₃O₂ 3-chlorophenyl, 2-methyl 278.66 On request Chlorine substituent increases electronegativity; potential for nucleophilic substitution
Ethyl (2E)-3-(4-fluorophenyl)but-2-enoate C₁₂H₁₁FO₂ 4-fluorophenyl, ethyl ester 206.21 915923-90-9 Ethyl ester group reduces hydrolysis rate compared to methyl ester
Butanoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester C₆H₇F₆O₂ Saturated butanoic acid backbone 168.11 671-82-9 Lack of double bond reduces conjugation; lower reactivity in Michael additions

Key Research Findings:

Substituent Effects :

  • Trifluoromethyl Groups : The target compound’s dual trifluoromethyl groups significantly increase its electron-withdrawing capacity, stabilizing the α,β-unsaturated system and reducing susceptibility to nucleophilic attack .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 4-fluorophenyl) exhibit enhanced π-stacking interactions, which are advantageous in drug design .

Ester Group Influence: Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., Ethyl (2E)-3-(4-fluorophenyl)but-2-enoate), making the latter more suitable for prolonged bioactivity .

Backbone Saturation: Saturated analogs (e.g., butanoic acid derivatives) lack conjugation, resulting in reduced thermal stability and reactivity in cycloaddition reactions compared to the target compound .

Halogen Substituents :

  • Chlorine-substituted derivatives (e.g., 3-(3-chlorophenyl)-) show higher electrophilicity at the β-carbon, favoring nucleophilic substitutions, whereas fluorine substituents prioritize stability .

Q & A

Q. What are the key structural features influencing the physicochemical properties of this compound?

The compound’s high fluorine content (six fluorine atoms) and ester functionality dominate its properties. The trifluoromethyl group at position 3 and trifluoro substitution at position 4 enhance lipophilicity and thermal stability due to strong C-F bonds. The α,β-unsaturated ester moiety (E-configuration) increases reactivity toward nucleophiles, making it useful in Michael addition reactions .

  • Methodological Note : Confirm stereochemistry via NMR (¹H/¹³C) and X-ray crystallography. Use computational tools (DFT) to model electronic effects of fluorine substituents.

Q. How can researchers synthesize this compound, and what are common impurities?

Synthesis typically involves condensation of trifluoroacetyl precursors with methyl esters. For example, reacting 4,4,4-trifluoro-3-(trifluoromethyl)crotonoyl chloride with methanol under basic conditions yields the ester. Impurities may include unreacted acyl chloride or hydrolysis products (e.g., free acid).

  • Methodological Note : Monitor reactions via TLC (silica gel, hexane/ethyl acetate). Purify via fractional distillation or column chromatography (silica, 60–120 mesh) .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Use LC-MS/MS with a C18 column (e.g., Waters XSelect HSS T3) and negative ion electrospray ionization. For environmental samples, employ solid-phase extraction (SPE) with Oasis HLB cartridges, preconditioned with methanol and Milli-Q water. Internal standards like BP-3-d5 or triclosan-d3 improve quantification accuracy .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

The ester group is prone to hydrolysis under alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 3–11) at 25°C and 40°C show <5% degradation at pH 7 after 72 hours but >90% hydrolysis at pH 11. Fluorine substitution slows degradation compared to non-fluorinated analogs.

  • Methodological Note : Use accelerated stability testing (ICH Q1A) with HPLC-UV monitoring (λ = 210 nm). Silanize glassware to minimize adsorption losses .

Q. What are the challenges in elucidating metabolic pathways of this compound in biological systems?

Fluorine atoms complicate mass spectral interpretation due to isotopic patterns. Phase I metabolism likely involves ester hydrolysis to 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic acid, followed by Phase II conjugation (e.g., glucuronidation).

  • Methodological Note : Use high-resolution MS (Q-TOF) with MS/MS fragmentation. Isotope-labeled analogs (e.g., ¹³C-methyl ester) aid metabolite tracking .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal electrophilic character at the β-carbon of the α,β-unsaturated ester. Fukui indices suggest susceptibility to nucleophilic attack, validated experimentally via reactions with amines or thiols.

  • Methodological Note : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar derivatives: How to resolve?

lists melting points (mp) for analogs ranging from 120–122°C (bromophenyl) to 248–258°C (naphthyl derivatives). Variations arise from crystallinity differences due to substituent bulkiness.

  • Resolution : Re-measure mp using DSC (5°C/min heating rate) and compare with literature. Purity must exceed 98% (HPLC) to avoid depression .

Applications in Advanced Research

Q. Can this compound act as a fluorinated building block in drug discovery?

Yes. Its trifluoromethyl group mimics metabolically stable bioisosteres of methyl or hydroxyl groups. For example, analogs with 4-phenoxyphenyl substituents (DV158, ) show promise as kinase inhibitors.

  • Methodological Note : Screen against target proteins (e.g., EGFR) using SPR or fluorescence polarization assays. Optimize solubility via logP adjustments (e.g., PEGylation) .

Q. What environmental risks are associated with its persistence?

Perfluorinated compounds (PFCs) like this ester may bioaccumulate due to resistance to microbial degradation. highlights SPE-LC-MS methods to detect trace levels (ppt) in wastewater.

  • Methodological Note : Conduct OECD 301B biodegradation tests. Use QSAR models to predict ecotoxicity .

Methodological Tables

Analytical Parameter Recommended Technique Conditions
Purity AssessmentHPLC-UVC18 column, 70:30 MeOH/H2O, 1 mL/min
Structural ConfirmationGC-EI-MSDB-5MS column, 70 eV, m/z 50–500
Quantification in WaterSPE-LC-MS/MSOasis HLB, MRM transition 298 → 249
Thermal StabilityTGA/DSCN2 atmosphere, 10°C/min to 300°C

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